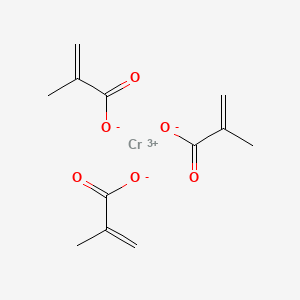
Chromium methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium methacrylate is a coordination compound where chromium is bonded to methacrylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium methacrylate can be synthesized through various methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs under mild conditions, with the chromium chloride being dissolved in an appropriate solvent, such as water or ethanol, and then reacted with methacrylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other carboxylic acids or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) compounds .
Scientific Research Applications
Chromium methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium with various molecular targets. In catalytic applications, chromium acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, chromium may interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Chromium acetate: Another chromium carboxylate compound with similar coordination properties.
Chromium chloride: A simpler chromium compound often used as a precursor in the synthesis of chromium methacrylate.
Uniqueness
This compound is unique due to its methacrylate ligands, which provide specific reactivity and properties not found in other chromium compounds. This uniqueness makes it particularly valuable in applications requiring specific catalytic or material properties .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Continued study and development of this compound are likely to yield new and exciting applications in the future.
Properties
CAS No. |
26416-07-9 |
|---|---|
Molecular Formula |
C12H15CrO6 |
Molecular Weight |
307.24 g/mol |
IUPAC Name |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















